2-(2-Chloro-6-ethoxyquinolin-3-yl)acetonitrile
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Overview
Description
2-(2-Chloro-6-ethoxyquinolin-3-yl)acetonitrile is a chemical compound with the molecular formula C₁₃H₁₁ClN₂O and a molecular weight of 246.69 g/mol . This compound is known for its unique molecular structure, which includes a quinoline ring substituted with a chloro and ethoxy group, as well as an acetonitrile group .
Preparation Methods
The synthesis of 2-(2-Chloro-6-ethoxyquinolin-3-yl)acetonitrile typically involves the reaction of 2-chloro-6-ethoxyquinoline with acetonitrile under specific conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
2-(2-Chloro-6-ethoxyquinolin-3-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(2-Chloro-6-ethoxyquinolin-3-yl)acetonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-ethoxyquinolin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The chloro and ethoxy groups on the quinoline ring can interact with enzymes and receptors, leading to various biological effects . The acetonitrile group can also participate in reactions that modify the compound’s activity and selectivity .
Comparison with Similar Compounds
2-(2-Chloro-6-ethoxyquinolin-3-yl)acetonitrile can be compared with other similar compounds such as:
2-Chloroquinoline: Lacks the ethoxy and acetonitrile groups, making it less versatile in certain reactions.
6-Ethoxyquinoline: Lacks the chloro and acetonitrile groups, affecting its reactivity and biological activity.
Quinoline-3-acetonitrile: Lacks the chloro and ethoxy groups, which can influence its chemical and biological properties.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability for various applications .
Properties
Molecular Formula |
C13H11ClN2O |
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Molecular Weight |
246.69 g/mol |
IUPAC Name |
2-(2-chloro-6-ethoxyquinolin-3-yl)acetonitrile |
InChI |
InChI=1S/C13H11ClN2O/c1-2-17-11-3-4-12-10(8-11)7-9(5-6-15)13(14)16-12/h3-4,7-8H,2,5H2,1H3 |
InChI Key |
PALKZIQHKOVPIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)CC#N |
Origin of Product |
United States |
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